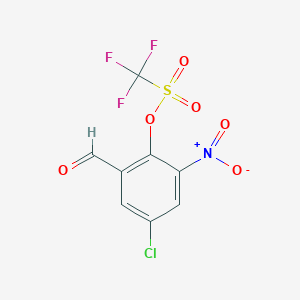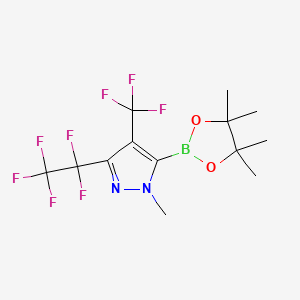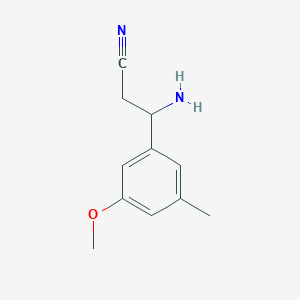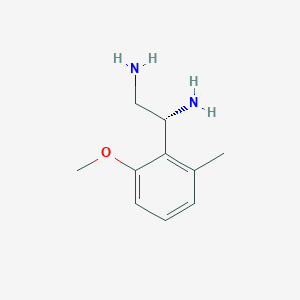
(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes a methoxy group and a methyl group attached to a benzene ring, with an ethane-1,2-diamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-methylbenzene.
Nitration: The benzene ring undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with ethane-1,2-diamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, followed by alkylation. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Further reduction can modify the amine groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding quinones, while substitution could introduce halogen atoms into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, this compound might be used to study the effects of aromatic amines on biological systems. It could serve as a model compound for understanding the interactions between amines and biological molecules.
Medicine
In medicine, aromatic amines are often explored for their potential therapeutic properties. This compound could be investigated for its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the production of dyes, polymers, or other materials that require aromatic amine intermediates.
Mechanism of Action
The mechanism of action of (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine would depend on its specific interactions with molecular targets. Generally, aromatic amines can interact with enzymes, receptors, or other proteins, leading to various biological effects. The methoxy and methyl groups might influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simple aromatic amine with a single amine group attached to a benzene ring.
N,N-Dimethylaniline: An aromatic amine with two methyl groups attached to the nitrogen atom.
2-Methoxyaniline: An aromatic amine with a methoxy group attached to the benzene ring.
Uniqueness
(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern on the benzene ring and the presence of an ethane-1,2-diamine side chain. This structure provides distinct chemical and biological properties compared to simpler aromatic amines.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(1R)-1-(2-methoxy-6-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-7-4-3-5-9(13-2)10(7)8(12)6-11/h3-5,8H,6,11-12H2,1-2H3/t8-/m0/s1 |
InChI Key |
NDOQYBATTZCKML-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC)[C@H](CN)N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


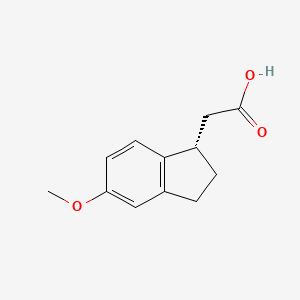
![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
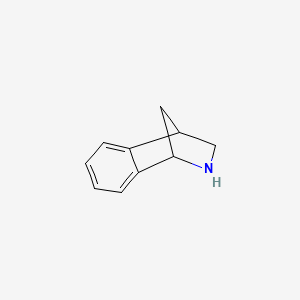


![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
